molecular formula C17H13NO2 B1678669 N-hydroxy-4-(naphthalen-1-yl)benzamide CAS No. 106359-61-9

N-hydroxy-4-(naphthalen-1-yl)benzamide

Cat. No.: B1678669
CAS No.: 106359-61-9
M. Wt: 263.29 g/mol
InChI Key: PKQVYJOPUCLLCD-UHFFFAOYSA-N
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Description

N-Hydroxy-4-(naphthalen-1-yl)benzamide is a high-purity chemical compound supplied for laboratory research use. This benzamide derivative is characterized by its molecular formula of C 17 H 13 NO 2 and a molecular weight of 263.29 g/mol . The compound features a benzamide core substituted with a naphthalen-1-yl group and a critical N-hydroxy functional group, a motif often associated with biological activity and of significant interest in medicinal chemistry . The structural conformation, as indicated by the anti-orientation of the N-OH and C=O bonds, can influence its binding properties with biological targets . Suppliers offer this compound with a certified purity of not less than (NLT) 98% . It is identified under the CAS registry number 106359-61-9 . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-4-naphthalen-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-17(18-20)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQVYJOPUCLLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106359-61-9
Record name 106359-61-9
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Synthetic Methodologies and Chemical Derivatization of N Hydroxy 4 Naphthalen 1 Yl Benzamide and Its Analogues

General Synthetic Approaches to N-hydroxy-4-(naphthalen-1-yl)benzamide

The construction of the core this compound structure relies on robust and well-documented methods for forming amide bonds, with specific adaptations for introducing the N-hydroxy group.

The formation of a benzamide (B126) linkage is a cornerstone of organic synthesis. Several established methods are applicable to the synthesis of the target compound's backbone. A primary route involves the reaction of a carboxylic acid derivative with an amine.

From Acid Chlorides : A conventional and efficient method involves converting the carboxylic acid (in this case, 4-(naphthalen-1-yl)benzoic acid) into a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com The resulting acid chloride reacts readily with an amine or hydroxylamine (B1172632) derivative to form the amide bond. nanobioletters.com This method is often high-yielding but generates stoichiometric amounts of acidic byproduct.

Amide Coupling Reagents : Direct condensation of a carboxylic acid and an amine can be achieved using coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. sciepub.comresearchgate.net This approach avoids the need to isolate a reactive acid chloride. researchgate.net

Catalytic Direct Amidation : More recent methods focus on the direct, catalytic formation of amides from carboxylic acids and amines, which is more atom-economical. Boric acid, for instance, has been shown to effectively catalyze the amidation of carboxylic acids at elevated temperatures, with the only byproduct being water. walisongo.ac.id

A comparison of these general approaches is summarized in the table below.

MethodReactantsReagents/CatalystsByproductsAdvantagesDisadvantages
Acid Chloride Route Carboxylic Acid, AmineSOCl₂, Oxalyl ChlorideHCl, SO₂, CO, CO₂High reactivity, often high yieldHarsh reagents, acidic byproduct
Coupling Reagents Carboxylic Acid, AmineEDCI/HOBt, DCCUrea (B33335) derivatives, H₂OMilder conditions, good yieldsPoor atom economy, byproduct removal
Catalytic Amidation Carboxylic Acid, AmineBoric AcidH₂OHigh atom economy, greenHigh temperatures often required

Synthesizing the N-hydroxyamide functionality requires specific strategies that accommodate the hydroxylamine moiety.

Amide Coupling : The most direct route would be the coupling of 4-(naphthalen-1-yl)benzoic acid with hydroxylamine (NH₂OH) or its hydrochloride salt. Standard peptide coupling conditions, such as using EDCI and HOBt, can facilitate this transformation. researchgate.net The precursor, 4-(naphthalen-1-yl)benzoic acid, is typically synthesized via a Suzuki coupling between 1-bromonaphthalene (B1665260) and 4-carboxyphenylboronic acid, or a similar cross-coupling reaction.

Acylation of Protected Hydroxylamines : To avoid potential side reactions, a protected hydroxylamine derivative, such as N-(benzoyloxy)amine, can be used. This protected amine is acylated with the acid chloride of 4-(naphthalen-1-yl)benzoic acid. nih.govresearchgate.net The subsequent removal of the benzoyl protecting group, for example, with methanolic ammonia, yields the final N-hydroxybenzamide. nih.govresearchgate.net This multi-step process offers better control over the reaction.

Multi-component Reactions (MCRs) : MCRs, which combine three or more reactants in a single step to form a product containing substantial parts of all components, offer a highly efficient route to complex molecules. nih.gov While a specific MCR for this compound is not prominently documented, related structures like 1-amidoalkyl-2-naphthols are frequently synthesized via MCRs involving a β-naphthol, an aldehyde, and an amide. rsc.org Adapting such a strategy could provide a convergent and efficient pathway.

The principles of green chemistry aim to reduce waste and hazardous substance use, which is increasingly important in pharmaceutical synthesis. chemmethod.com

Catalytic Methods : The use of boric acid as a catalyst for direct amidation represents a significant green improvement over traditional coupling reagents, as it is non-toxic, inexpensive, and generates only water as a byproduct. walisongo.ac.idresearchgate.net This approach offers high atom economy. walisongo.ac.id

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for instance by triturating the reactants and heating them directly, can drastically reduce solvent waste. researchgate.net Boric acid-catalyzed amidations have been successfully performed using this technique. researchgate.net

Use of Greener Solvents : When solvents are necessary, replacing hazardous organic solvents with more environmentally benign alternatives is a key green strategy. Water, ethanol, or bio-based solvents like deep eutectic solvents (NADES) are preferred choices. chemmethod.commdpi.com The selection of an appropriate green solvent can be guided by computational and experimental screening protocols. mdpi.com

Green StrategyDescriptionExampleReference
Catalysis Using a catalyst (e.g., boric acid) to directly form the amide bond from the carboxylic acid and amine.Boric acid catalyzed condensation of benzoic acid and benzylamine. walisongo.ac.id
Solvent Choice Utilizing environmentally friendly solvents like water, ethanol, or DMSO-water mixtures.Solubility studies of benzamide in aqueous binary mixtures of DMSO and 4-formylomorpholine (4FM). mdpi.com
Solvent-Free Synthesis Conducting the reaction by heating a mixture of triturated solid reactants without any solvent.Direct heating of a carboxylic acid and urea with boric acid catalyst. researchgate.net
Atom Economy Designing syntheses where the maximum proportion of reactant materials is incorporated into the final product.Direct amidation produces only water as a byproduct, unlike methods using coupling reagents which generate significant waste. sciepub.com

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives involves strategic modifications to the parent structure to modulate its physicochemical properties and biological activity.

The design of analogues often focuses on modifying specific parts of the molecule—the naphthalene (B1677914) ring, the central phenyl ring, or the N-hydroxyamide group—to explore structure-activity relationships (SAR).

Substituent Effects : Introducing electron-withdrawing or electron-donating groups onto the aromatic rings can significantly alter the electronic properties and biological interactions of the molecule. For example, adding a nitro group can enhance electron-withdrawing effects, while a morpholino group can increase polarity and potential hydrogen bonding.

N-Substitution : The hydrogen on the amide nitrogen can be replaced with various alkyl or aryl groups. mdpi.com This modification can impact the compound's conformation, lipophilicity, and metabolic stability. N-alkylation can be achieved by treating the parent amide with a base like sodium hydride followed by an alkyl halide. mdpi.com

Pharmacophore-Guided Design : In many contexts, the N-hydroxybenzamide (hydroxamic acid) group acts as a key pharmacophore, particularly as a zinc-chelating moiety for inhibiting metalloenzymes like histone deacetylases (HDACs). vnu.edu.vnnih.gov Derivatives are often designed to maintain this core functionality while altering other parts of the molecule to improve binding affinity or selectivity for a specific enzyme isoform. nih.gov

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. ufrj.brnih.gov

Amide Bond Bioisosteres : The amide bond itself can be replaced by other functional groups to alter its properties while maintaining a similar spatial arrangement. Common bioisosteres for the amide group include thioamides, ureas, sulfonamides, and non-classical isosteres like the 1,2,3-triazole ring. mdpi.com These replacements can change hydrogen bonding capabilities, metabolic stability, and conformational preferences. mdpi.com

Thiadiazole Moieties : The 1,3,4-thiadiazole (B1197879) ring is a versatile five-membered heterocycle frequently used in medicinal chemistry. nih.govchemmethod.com It is considered a bioisostere of other aromatic and heteroaromatic rings and can participate in various non-covalent interactions. nih.gov Incorporating a 1,3,4-thiadiazole ring into the this compound scaffold, for instance by replacing the naphthalene or phenyl ring, could lead to novel analogues with distinct biological profiles. researchgate.netchemmethod.com The synthesis of such derivatives typically involves the cyclization of thiosemicarbazides or related precursors. chemmethod.com

Original GroupBioisosteric ReplacementRationale for Replacement
Amide (-CONH-)Thioamide (-CSNH-)Modifies electronic character and hydrogen bonding; may increase metabolic stability. mdpi.com
Amide (-CONH-)1,2,3-TriazoleNon-classical isostere that preserves planarity and hydrogen bond acceptor/donor features. mdpi.com
Phenyl Ring1,3,4-Thiadiazole RingIntroduces a heteroaromatic system with different electronic distribution and potential for new interactions. nih.govchemmethod.com
Carboxylic Acid (-COOH)3-Hydroxy-1,2,5-thiadiazoleMimics the acidic proton and hydrogen bonding capacity of a carboxylic acid. ufrj.br

Synthesis of Metal Complexes and Conjugates of Benzamide Derivatives

The N-hydroxyamide functional group within this compound is a key feature that dictates its coordination chemistry. Hydroxamic acids are well-established as potent chelating agents for a variety of metal ions, a property attributed to the two tautomeric forms they can adopt: the keto form and the iminol (or enol) form. acs.orgnih.gov Chelation typically occurs through the oxygen atoms of the carbonyl and hydroxyl groups, often in the deprotonated (hydroxamate) form, creating stable five-membered rings with the metal center. acs.orgwikipedia.org

While specific studies detailing the synthesis of metal complexes with this compound are not extensively documented in publicly available literature, the principles of hydroxamic acid coordination chemistry provide a strong basis for predicting their formation. Research on analogous N-hydroxy-N-naphthylbenzamides has shown the formation of complexes with copper(II) and iron(III). hgu.jp The composition of these complexes was determined to be a 1:2 metal-to-ligand ratio for Cu(II) and a 1:3 ratio for Fe(III), indicating that two or three ligand molecules coordinate to a single metal ion. hgu.jp It is highly probable that this compound would form similar complexes with these and other transition metals, such as Zr(IV) and Th(IV), which are known to form complexes with related Schiff base ligands derived from 1-naphthylamine. ijlera.com

The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent system. The reaction conditions, such as pH and temperature, would be optimized to facilitate the deprotonation of the hydroxamic acid and subsequent coordination.

Table 1: Anticipated Metal Complexes of this compound and their Potential Properties

Metal IonAnticipated Stoichiometry (Metal:Ligand)Potential Geometry
Cu(II)1:2Square Planar or Distorted Octahedral
Fe(III)1:3Octahedral
Zr(IV)1:2 or 1:4Octahedral or Dodecahedral
Th(IV)1:2 or 1:4Octahedral or Square Antiprismatic

Chemical Reactivity and Transformation Studies of the this compound Scaffold

The chemical scaffold of this compound possesses several reactive sites that can be targeted for chemical transformations, allowing for the synthesis of a diverse range of derivatives. The principal reactive centers include the hydroxamic acid moiety, the naphthalene ring system, and the benzamide core.

Oxidation: The N-hydroxyamide group is susceptible to oxidation. Studies on N-arylhydroxamic acids have shown that oxidation, for example with silver oxide, can lead to the formation of nitroso compounds, amides, and nitro compounds. rsc.orgrsc.org The reaction proceeds through the formation of nitroxide radicals. karger.com The specific products formed can depend on the oxidizing agent and the reaction conditions. researchgate.net For this compound, oxidation could potentially lead to the corresponding nitroso derivative or undergo further oxidation to the nitro compound.

Reduction: The amide functionality of the benzamide scaffold can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com This transformation would convert this compound into the corresponding N-hydroxy-4-(naphthalen-1-yl)benzylamine. Furthermore, the N-hydroxy group itself can be subject to reduction. For example, N-hydroxy-sulfonamides have been shown to be reduced to the corresponding sulfonamides by molybdenum-containing enzymes. nih.gov This suggests that under specific biological or chemical conditions, the N-hydroxy group of this compound could be reduced back to the parent amide. The reduction of oxime ethers to N,O-disubstituted hydroxylamines is also a well-established transformation, highlighting the reactivity of the C=N-O moiety. nih.gov

Electrophilic Aromatic Substitution: The naphthalene and benzene (B151609) rings of the scaffold are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the existing substituents would govern the position of the incoming electrophile. The naphthalene ring, in particular, is generally more reactive towards electrophilic substitution than benzene. The benzamide group is a deactivating, meta-directing group for the benzene ring, while the naphthalene moiety's reactivity will be influenced by the point of attachment and the reaction conditions. Such reactions provide a pathway to introduce additional functional groups onto the aromatic systems, enabling the synthesis of a wide array of analogues with potentially modulated properties. rsc.orgresearchgate.net

Table 2: Potential Chemical Transformations of the this compound Scaffold

Reaction TypeReagents and ConditionsPotential Product(s)
OxidationSilver Oxide4-(naphthalen-1-yl)nitrosobenzene, N-(4-(naphthalen-1-yl)phenyl)benzamide
Reduction (Amide)Lithium Aluminum HydrideN-hydroxy-4-(naphthalen-1-yl)benzylamine
Reduction (N-hydroxy)Biocatalytic or specific chemical reductants4-(naphthalen-1-yl)benzamide
NitrationHNO3/H2SO4Nitrated derivatives on the naphthalene or benzene ring
HalogenationBr2/FeBr3 or Cl2/AlCl3Halogenated derivatives on the naphthalene or benzene ring

It is important to note that while these reactions are chemically plausible based on the known reactivity of the constituent functional groups, their specific application to the this compound scaffold would require experimental validation to determine the optimal conditions and to fully characterize the resulting products.

Molecular Structure and Conformation Studies of N Hydroxy 4 Naphthalen 1 Yl Benzamide

Theoretical Structural Analysis

Computational chemistry provides powerful tools for predicting and understanding the molecular structure of compounds like N-hydroxy-4-(naphthalen-1-yl)benzamide.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable conformation (the optimized geometry) of a molecule. These methods solve the Schrödinger equation approximately to find the electron distribution and energy of the molecule, allowing for the prediction of various properties.

For benzamide (B126) derivatives, DFT calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. sci-hub.senih.govresearchgate.net Such studies on related molecules reveal that the geometry of the benzamide core is influenced by the nature of its substituents. sci-hub.se In the case of this compound, a DFT study would focus on several key structural parameters:

Bond Lengths and Angles: Predicting the precise lengths of bonds (e.g., C=O, C-N, N-O) and the angles between them.

Conformational Isomers: The N-hydroxybenzamide moiety can exist in different conformations due to rotation around the C-N and N-O bonds. DFT calculations can predict the relative energies of these conformers to identify the most stable arrangement.

Electronic Properties: Beyond geometry, DFT is used to calculate frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. sci-hub.seresearchgate.net The molecular electrostatic potential (MEP) can also be mapped to identify electron-rich and electron-poor regions of the molecule. nih.gov

A theoretical study on this compound would provide a foundational understanding of its intrinsic structural preferences in the gaseous phase, free from intermolecular interactions present in the solid state.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related benzamide and naphthalene (B1677914) derivatives provides significant insight into the expected solid-state conformation and packing.

For instance, the crystal structure of N-(naphthalen-1-yl)benzamide reveals important structural features that are likely to be shared. nih.gov The dihedral angle between the naphthalene and phenyl rings in this analog is 86.63 (5)°, indicating a nearly perpendicular arrangement. nih.gov In the solid state, the crystal packing is dominated by intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds link adjacent molecules to form chains. nih.gov

Similarly, studies on other complex benzamides, such as N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide , also highlight the importance of hydrogen bonding, showing both intramolecular N—H⋯O and intermolecular O—H⋯O interactions that stabilize the crystal structure. researchgate.net

Based on these related structures, a crystallographic study of this compound would be expected to reveal:

A non-planar conformation with a significant dihedral angle between the aromatic ring systems.

The presence of strong intermolecular hydrogen bonds involving the N-hydroxyamide group (e.g., N-H⋯O=C or O-H⋯O=C), which would play a crucial role in the crystal lattice formation.

The table below summarizes representative crystallographic data for a related compound, N-(naphthalen-1-yl)benzamide, illustrating the type of information obtained from such studies. nih.gov

ParameterValue
Molecular FormulaC17H13NO
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)8.2630 (8)
b (Å)9.3792 (9)
c (Å)33.806 (3)
V (ų)2620.0 (4)
Z8
Dihedral Angle (Naphthalene-Phenyl)86.63 (5)°
Hydrogen BondingN—H⋯O

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods provide essential information for confirming the molecular structure of a synthesized compound by probing the interactions of molecules with electromagnetic radiation.

The combination of NMR, IR, and MS provides a comprehensive characterization of this compound, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzamide and naphthalene rings, typically in the range of 7.0-9.0 ppm. The protons closer to the electron-withdrawing amide group or in specific regions of the naphthalene ring system would resonate at a lower field (higher ppm). The N-H and O-H protons of the hydroxamic acid group would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR: The spectrum would display signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is particularly characteristic, appearing significantly downfield (typically >165 ppm). nanobioletters.com Aromatic carbons would resonate in the approximate range of 110-150 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies expected for this compound include:

O-H Stretch: A broad band typically in the region of 3200-3400 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: A moderate band around 3300-3500 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide. rsc.org

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: Bands in the 1200-1400 cm⁻¹ region.

Mass Spectrometry (MS): MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

Molecular Ion Peak: For this compound (C₁₇H₁₃NO₂), the exact mass of the molecular ion [M]⁺ would be approximately 263.09 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the amide bond, leading to fragments corresponding to the naphthyl-benzoyl portion and the hydroxamic acid moiety.

The table below summarizes the expected spectroscopic data for the characterization of this compound, based on data from analogous compounds.

TechniqueExpected ObservationCharacteristic Feature
¹H NMRSignals in the 7.0-9.0 ppm rangeAromatic protons
Broad singletsN-H and O-H protons
¹³C NMRSignal >165 ppmAmide C=O carbon
Signals in the 110-150 ppm rangeAromatic carbons
IR~3300 cm⁻¹ (broad)O-H stretch
~1650 cm⁻¹ (strong)Amide C=O stretch
1450-1600 cm⁻¹Aromatic C=C stretches
MSm/z ≈ 263.09Molecular Ion Peak [M]⁺
Fragments from amide bond cleavageStructural fragments

Computational Chemistry and Molecular Modeling Investigations on N Hydroxy 4 Naphthalen 1 Yl Benzamide

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in understanding how N-hydroxy-4-(naphthalen-1-yl)benzamide may interact with biological targets at an atomic level. These techniques predict the preferred orientation of the molecule when bound to a receptor and assess the stability of the resulting complex over time.

Molecular Docking Methodologies (e.g., Autodock, Maestro) for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. nih.gov Software suites like AutoDock and Schrödinger's Maestro are commonly employed for this purpose. nih.govschrodinger.com

AutoDock utilizes a Lamarckian genetic algorithm to explore a wide range of possible conformations of the ligand within the defined binding site of the receptor. nih.govscripps.edu The process involves several key steps:

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a public database like the RCSB PDB. Water molecules and other non-essential heteroatoms are typically removed, and polar hydrogen atoms are added. The ligand, this compound, is also prepared by assigning atomic charges and defining its rotatable bonds. utoronto.caomicstutorials.com

Grid Box Generation: A grid box is defined around the active site of the protein. This grid is used by the accompanying program, AutoGrid, to pre-calculate affinity maps for various atom types, which speeds up the subsequent docking calculations. scripps.edu

Docking Simulation: AutoDock then performs the docking, where the ligand is repeatedly placed in the grid box in various positions and orientations. The genetic algorithm explores different conformations, and a scoring function estimates the binding free energy for each pose. utoronto.ca

Maestro , developed by Schrödinger, offers a suite of tools for drug discovery, including the Glide program for docking. schrodinger.comschrodinger.com The general workflow in Maestro is as follows:

Protein and Ligand Preparation: Similar to the AutoDock workflow, this involves preparing the protein structure using the Protein Preparation Wizard, which corrects common issues in PDB files. nih.gov The ligand is prepared using LigPrep, which generates various ionization and tautomeric states. nih.gov

Receptor Grid Generation: A receptor grid is generated, defining the active site and the constraints for the docking simulation. youtube.com

Ligand Docking: The Glide program docks the prepared ligands into the receptor grid, employing a hierarchical series of filters to explore possible binding poses. schrodinger.com It provides different levels of precision, such as high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP), with corresponding trade-offs in computational time. schrodinger.com

For this compound, a docking study would likely reveal key interactions, such as hydrogen bonds formed by the hydroxamic acid group and pi-pi stacking interactions involving the naphthalene (B1677914) and benzene (B151609) rings. The results are typically presented in a table summarizing the binding energies and interacting residues.

Docking ParameterTypical Value/Finding for a Benzamide (B126) Derivative
Binding Energy (kcal/mol) -7.0 to -10.0
Hydrogen Bond Interactions The hydroxamic acid moiety (-C(O)NHOH) is a prime candidate for forming hydrogen bonds with amino acid residues like ASP, GLU, and SER in a protein's active site.
Hydrophobic Interactions The naphthalene and phenyl rings are likely to engage in hydrophobic and pi-pi stacking interactions with aromatic residues such as PHE, TYR, and TRP.
Interacting Residues Dependent on the specific protein target, but often involves a combination of polar and non-polar amino acids lining the binding pocket.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a protein-ligand complex over time. tandfonline.com This technique simulates the movement of atoms and molecules by solving Newton's equations of motion, offering insights that are not available from static docking studies. tandfonline.com

The primary goals of MD simulations in the context of this compound would be to perform a conformational analysis and assess its binding stability. nih.govmdpi.com The simulation would typically proceed as follows:

System Setup: The docked complex of this compound and its target protein is placed in a simulation box, which is then filled with water molecules to mimic a physiological environment. Ions are added to neutralize the system.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure are gradually brought to the desired values.

Production Run: The main simulation is then run for a specific duration, typically in the nanosecond to microsecond range, during which the trajectory of all atoms is saved at regular intervals.

Analysis of the MD trajectory can reveal:

Conformational Analysis: How the conformation of this compound changes within the binding pocket. nih.gov

Binding Stability: The stability of the protein-ligand complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD suggests a stable binding mode. mdpi.comacs.org The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. mdpi.com

MD Simulation ParameterTypical Observation for a Stable Protein-Ligand Complex
Simulation Time 100 ns - 1 µs
RMSD of Ligand Fluctuates around a low value (e.g., < 2 Å) after an initial equilibration period, indicating the ligand remains in the binding pocket.
RMSD of Protein Backbone Reaches a plateau, suggesting the overall protein structure is stable with the bound ligand.
Hydrogen Bond Analysis Key hydrogen bonds identified in docking are maintained for a significant percentage of the simulation time.

Utilization of Public Databases for Structural and Interaction Data (e.g., RCSB PDB, TTD)

Publicly available databases are indispensable resources for computational drug discovery.

RCSB Protein Data Bank (PDB): This is the primary repository for the 3D structural data of large biological molecules, such as proteins and nucleic acids. nih.govrcsb.org For a study on this compound, the PDB would be the first point of call to obtain the crystal structure of a potential protein target. ebi.ac.uknumberanalytics.com The quality and resolution of the PDB structure are crucial for the accuracy of subsequent docking and MD simulations. ebi.ac.uk

Therapeutic Target Database (TTD): The TTD provides comprehensive information about known and explored therapeutic targets. nih.govwikipedia.org This database can be used to identify potential protein targets for this compound based on its structural similarity to known drugs or by searching for targets associated with a particular disease of interest. oup.comoup.comnih.gov The TTD also provides information on the clinical trial status of targets and associated drugs. wikipedia.org

Quantum Chemical Calculations and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. curtin.edu.au These methods are used to compute various molecular properties that govern chemical reactions and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactivity of a molecule. numberanalytics.comnumberanalytics.com The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. uni-muenchen.de It is typically visualized as a 3D map, where different colors represent different potential values.

Red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. researchgate.net

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green regions depict neutral potential.

For this compound, an MEP analysis would likely show:

A strong negative potential (red) around the oxygen atoms of the hydroxamic acid group, indicating their role as hydrogen bond acceptors and sites for interaction with positively charged species.

Positive potential (blue) around the hydrogen atoms of the N-hydroxy and amide groups, highlighting their potential as hydrogen bond donors.

The aromatic rings would exhibit a mixed potential, with negative potential above and below the plane of the rings due to the pi-electron cloud.

Molecular RegionExpected MEP ValuePredicted Reactivity
Hydroxamic Acid Oxygen Atoms Negative (Red)Susceptible to electrophilic attack; hydrogen bond acceptor sites.
Hydroxamic Acid Hydrogen Atom Positive (Blue)Prone to nucleophilic attack; hydrogen bond donor site.
Naphthalene and Phenyl Rings Negative above/below the plane, positive at the peripherySites for pi-pi stacking and potential electrophilic substitution.

Dual Descriptor Analysis for Reactive Sites

The dual descriptor is a more advanced reactivity descriptor derived from conceptual density functional theory (DFT) that can unambiguously identify the nucleophilic and electrophilic sites within a molecule. researchgate.netnih.gov It is defined as the difference between the nucleophilic and electrophilic Fukui functions. scm.com

The sign of the dual descriptor at a particular atomic site indicates its reactivity:

Positive value: The site is prone to nucleophilic attack (electrophilic character). acs.org

Negative value: The site is susceptible to electrophilic attack (nucleophilic character). acs.org

A dual descriptor analysis of this compound would provide a more refined picture of its reactivity compared to MEP analysis. It would help in pinpointing the specific atoms that are most likely to participate in chemical reactions. For instance, it could differentiate the reactivity of the two oxygen atoms in the hydroxamic acid group or identify the most reactive carbon atoms on the naphthalene and benzene rings for substitution reactions. This information is crucial for understanding its potential metabolic pathways and for designing derivatives with modified reactivity profiles.

Atomic SitePredicted Dual Descriptor SignImplied Reactivity
Carbonyl Carbon PositiveElectrophilic site, prone to nucleophilic attack.
Oxygen Atoms of Hydroxamic Acid NegativeNucleophilic sites, susceptible to electrophilic attack.
Specific Carbons on Aromatic Rings Positive or NegativeIndicates sites for nucleophilic or electrophilic aromatic substitution, respectively.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies would be instrumental in predicting its biological efficacy and in the rational design of new, more potent analogues. The process involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecule.

A typical QSAR study on a series of benzamide derivatives would involve the generation of a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., inhibitory concentrations, IC50). researchgate.net Molecular descriptors, which are numerical representations of the molecule's properties, are then calculated. These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule. For instance, the inhibitory activities of some N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogues were found to be dependent on the electronic affinity of the electron acceptor and the optimum dipole moment. nih.gov

Steric Descriptors: Including molecular weight, volume, surface area, and specific conformational parameters that describe the size and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model. researchgate.net For a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides, a generated QSAR model showed a high correlation coefficient (r² = 0.84) and predictive correlation coefficient (r²pred = 0.88), indicating a robust and predictive model. researchgate.net Such a model for this compound derivatives would take the form of an equation that could predict the biological activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and resources required for drug discovery. mdpi.com

Descriptor Type Examples Relevance to this compound Activity
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesGoverns interactions with biological targets, such as enzymes or receptors. nih.gov
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeDetermines the fit of the molecule into the active site of a target protein.
Hydrophobic LogP, LogDInfluences membrane permeability and distribution within the body.
Topological Wiener Index, Randić Index, Kier & Hall Connectivity IndicesEncodes information about the size, shape, and degree of branching of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org

For this compound, an FMO analysis would provide insights into its chemical behavior. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org This charge transfer is a key aspect of molecular interactions and reactivity. nih.gov

The spatial distribution of the HOMO and LUMO is also crucial. In a typical analysis, the HOMO might be localized over the electron-rich naphthalene ring system, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO might be distributed around the benzamide moiety, particularly the carbonyl group, suggesting this as a likely site for nucleophilic attack. This information is invaluable for understanding potential metabolic pathways and interactions with biological targets. malayajournal.org

The energies of these orbitals are also used to calculate global reactivity descriptors.

Parameter Formula Significance for this compound
HOMO Energy (EHOMO) -Represents the electron-donating ability; a higher value indicates a better donor.
LUMO Energy (ELUMO) -Represents the electron-accepting ability; a lower value indicates a better acceptor.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability; a smaller gap implies higher reactivity. imist.ma
Ionization Potential (I) -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) -ELUMOThe energy released when an electron is added to the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and core orbitals. This analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into a more intuitive, Lewis-like structure. For this compound, NBO analysis would elucidate the nature of its chemical bonds, intramolecular interactions, and charge distribution.

For this compound, NBO analysis could reveal:

Charge Distribution: The natural atomic charges on each atom, providing a more accurate picture of the electrostatic potential and identifying polar regions of the molecule.

Hybridization: The hybridization of atomic orbitals participating in bond formation.

Bonding and Antibonding Interactions: Delocalization of electron density from the lone pairs of oxygen and nitrogen atoms into the antibonding orbitals of the adjacent pi-systems (π*) of the aromatic rings. These interactions are crucial for the molecule's conformational stability and electronic properties.

Interaction (Donor -> Acceptor) E(2) (kcal/mol) (Hypothetical) Interpretation for this compound
LP(O) -> π(C=O)HighStrong delocalization of oxygen lone pair into the carbonyl group, indicating resonance stabilization.
LP(N) -> π(C=O)ModerateDelocalization of nitrogen lone pair, contributing to the planarity and stability of the amide bond.
π(Aromatic Ring) -> π*(Aromatic Ring)VariousIntramolecular charge transfer and delocalization across the naphthalene and benzene rings, influencing reactivity.

Local Reactivity Descriptors

One of the most common local reactivity descriptors is the Fukui function, f(r) . The Fukui function indicates the change in electron density at a specific point r when the total number of electrons in the system changes. Condensed Fukui indices are calculated for each atom in the molecule to predict its reactivity towards different types of attack:

fk+: For nucleophilic attack (measures the reactivity of site k towards an electron donor).

fk-: For electrophilic attack (measures the reactivity of site k towards an electron acceptor).

fk0: For radical attack.

For this compound, calculating these indices would allow for a precise ranking of atomic sites in terms of their reactivity. For example, the oxygen atoms of the hydroxyl and carbonyl groups would likely exhibit high values for fk-, identifying them as primary sites for electrophilic attack. Conversely, certain carbon atoms on the electron-rich naphthalene ring might show high fk+ values, marking them as susceptible to nucleophilic attack.

Atom/Region Condensed Fukui Function (fk+) Condensed Fukui Function (fk-) Predicted Reactivity
Carbonyl CarbonHighLowSusceptible to nucleophilic attack.
Carbonyl OxygenLowHighSusceptible to electrophilic attack.
Hydroxyl OxygenLowHighSusceptible to electrophilic attack and hydrogen bonding.
Naphthalene Ring CarbonsVariesVariesSpecific carbons will be more prone to electrophilic substitution.

QTAIM (Quantum Theory of Atoms in Molecules) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule to characterize the nature of its chemical bonds and interatomic interactions. QTAIM analysis partitions the molecule into atomic basins based on the topology of the electron density, ρ(r).

The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the bond.

Key parameters evaluated at a BCP for this compound would include:

Electron Density (ρBCP): Higher values indicate a greater accumulation of charge between the nuclei, characteristic of covalent bonds.

Laplacian of Electron Density (∇²ρBCP): The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρBCP < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρBCP > 0) interactions.

Total Energy Density (HBCP): The sign of HBCP can also help characterize the interaction, with negative values indicating a significant sharing of electrons (covalent character).

A QTAIM analysis of this compound would allow for the precise characterization of all its covalent bonds (C-C, C-N, C=O, etc.) and any intramolecular non-covalent interactions, such as hydrogen bonds involving the hydroxyl and carbonyl groups.

NCIplot (Non-Covalent Interaction Plot) Analysis

NCIplot is a visualization method that reveals and characterizes non-covalent interactions (NCIs) in real space, based on the electron density and its derivatives. scispace.com It is particularly useful for identifying weak interactions like hydrogen bonds, van der Waals forces, and steric repulsions, which are crucial for determining molecular conformation, crystal packing, and protein-ligand binding. scispace.comscispace.com

The method is based on the reduced density gradient (RDG), which is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This plot generates surfaces in 3D space that highlight regions of non-covalent interactions. These surfaces are typically color-coded to differentiate the nature of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes). researchgate.net

For this compound, an NCIplot analysis would visually map the intramolecular interactions that stabilize its conformation. For example, a blue surface might appear between the hydroxyl hydrogen and the carbonyl oxygen, indicating a strong intramolecular hydrogen bond. Green surfaces would likely be observed between the two aromatic ring systems, representing π-π stacking interactions. Red areas might appear in regions where parts of the molecule are sterically crowded. This visual insight is complementary to the quantitative data from QTAIM and NBO analyses. researchgate.net

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (Focus on Methodologies and Predictive Models)

In silico methods are essential in modern drug discovery for the early prediction of a compound's pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com These predictive models use the chemical structure of a compound like this compound to estimate its behavior in the body, helping to identify potential liabilities before costly experimental studies are undertaken. nih.gov

Several methodologies and predictive models are commonly used:

Physicochemical Property Prediction and Drug-Likeness Rules: A primary step is the calculation of key physicochemical properties and their evaluation against established "drug-likeness" rules. Lipinski's Rule of 5 is a well-known guideline predicting that poor absorption or permeation is more likely when a compound violates certain thresholds. researchgate.net

Lipinski's Rule of 5:

Molecular Weight (MW) ≤ 500 g/mol

LogP (octanol-water partition coefficient) ≤ 5

H-bond Donors (N-H, O-H) ≤ 5

H-bond Acceptors (N, O) ≤ 10

Other rules like Veber's rules (related to rotatable bonds and polar surface area) provide additional criteria for oral bioavailability. mdpi.com

ADME Modeling: Various computational models, often based on QSAR or machine learning algorithms, are used to predict specific ADME properties:

Absorption: Models predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the amount of free drug available to exert its effect.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for anticipating drug-drug interactions. researchgate.net

Excretion: Predictions often focus on renal clearance.

Toxicity Prediction: In silico models can flag potential toxicities, such as mutagenicity (Ames test prediction), cardiotoxicity (hERG inhibition), and hepatotoxicity. researchgate.net

For this compound, these in silico tools would generate a comprehensive profile of its likely pharmacokinetic and safety properties, guiding further development.

Property Predicted Value (Hypothetical) Methodology/Model Implication
Molecular Weight 263.29 g/mol CalculationComplies with Lipinski's Rule of 5.
LogP 3.6XLogP3Complies with Lipinski's Rule of 5; indicates good lipophilicity.
H-bond Donors 2CalculationComplies with Lipinski's Rule of 5.
H-bond Acceptors 2CalculationComplies with Lipinski's Rule of 5.
Blood-Brain Barrier Low PenetrationQSAR ModelThe compound is unlikely to cause central nervous system side effects.
CYP2D6 Inhibition InhibitorMachine Learning ModelPotential for drug-drug interactions with other CYP2D6 substrates.
Ames Toxicity Non-mutagenicStructure-based alertsLow risk of mutagenicity.
hERG Inhibition Non-inhibitorPharmacophore ModelLow risk of cardiotoxicity.

Enzyme Inhibition Studies and Investigation of Mechanism of Action for N Hydroxy 4 Naphthalen 1 Yl Benzamide

Specific Enzyme Inhibition Profiles

N-hydroxy-4-(naphthalen-1-yl)benzamide, also known as NHNB, has been the subject of various studies to determine its inhibitory effects on several key enzymes. These investigations have revealed a diverse profile of activity, targeting enzymes crucial for the survival and proliferation of pathogens as well as those implicated in human diseases.

This compound has demonstrated notable bactericidal activity against pathogenic bacteria. Specifically, it has shown effectiveness against Bacillus anthracis and Bacillus cereus. nih.gov This antimicrobial action is linked to its ability to inhibit multiple polysaccharide deacetylases in these pathogens, positioning it as a multi-target drug. nih.gov The broader class of benzamide (B126) and naphthalene (B1677914) derivatives is known for a wide range of antimicrobial effects, including antibacterial and antifungal properties. nanobioletters.comresearchgate.net For instance, certain synthetic N-(naphthalen-1-yl)propanamide derivatives have shown significant activity against various bacteria and fungi. researchgate.net

In the antiviral domain, research has focused on naphthalene-based compounds as potential inhibitors for proteases essential for viral replication. drugtargetreview.com Specifically, this structural class has been investigated for its ability to block the activity of the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2. drugtargetreview.comnih.govresearchgate.net The PLpro enzyme is critical for processing viral polyproteins and helps the virus evade the host's innate immune response. nih.gov While research has primarily focused on derivatives, the naphthalene core of NHNB is a key feature of these potent inhibitors. researchgate.net

This compound is recognized as a selective inhibitor of Histone Deacetylase-8 (HDAC8), a zinc-dependent metalloenzyme from the class I HDAC family. nih.govresearchgate.net HDACs play a crucial role in regulating gene expression by modifying the acetylation state of histone proteins; their inhibition is a key strategy in cancer therapy. nih.govnih.gov The hydroxamic acid group within the NHNB structure is a critical zinc-binding group (ZBG) that interacts with the zinc ion in the active site of the enzyme. nih.gov

While NHNB is noted for its selectivity towards HDAC8, the development of isoform-selective inhibitors is a significant area of research to enhance efficacy and reduce side effects compared to pan-HDAC inhibitors like Vorinostat (SAHA). researchgate.netnih.gov Studies on related N-hydroxybenzamide derivatives have shown that structural modifications can yield potent inhibitors with varying selectivity profiles against different HDAC isoforms, including HDAC1, HDAC2, and HDAC6. researchgate.netnih.gov For example, a series of novel N-hydroxybenzamide inhibitors demonstrated satisfactory inhibitory activity against HDACs with IC₅₀ values ranging from 1-17 μM. nih.gov

Table 1: Inhibitory Activity of Selected N-hydroxybenzamide Analogues against HDAC Isoforms

Compound Target Enzyme IC₅₀ (nM) Selectivity
Analogue 12a HDAC8 50 >180-fold over HDAC2
Analogue 12b HDAC8 80 >110-fold over HDAC2
Analogue 12c HDAC8 60 >150-fold over HDAC2

Data sourced from a study on N-hydroxy-3-sulfamoylbenzamide-based HDAC8 selective inhibitors. researchgate.net

A significant finding is the potent inhibition of peptidoglycan N-acetylglucosamine deacetylases (PGNGdacs) by this compound. nih.gov These enzymes are critical for the structural integrity of the bacterial cell wall. In a study focusing on PGNGdacs from Bacillus cereus, which are highly similar to those in Bacillus anthracis, NHNB was identified as a powerful competitive inhibitor. nih.gov

Kinetic analysis revealed that NHNB is the most potent inhibitor of this carbohydrate esterase family 4 (CE4) enzyme reported to date. nih.gov The compound demonstrated distinct inhibitory constants (Ki) for two different PGNGdacs from B. cereus, highlighting its efficacy. This inhibition of PDAs contributes directly to the bactericidal activity of NHNB against these pathogens. nih.gov

Table 2: Inhibition of B. cereus Polysaccharide Deacetylases by this compound

Enzyme Target Homologue in B. anthracis Inhibition Type Apparent Kᵢ (μM)
BC1974 BA1977 Competitive 8.7
BC1960 BA1961 Competitive 66

Data from kinetic analysis of NHNB against PGNGdacs. nih.gov

The structural scaffold of this compound has served as a basis for developing inhibitors against various other enzymes. Analogues containing the hydroxamic acid group, which is a strong metal chelator, have been investigated for their inhibitory potential. nih.govelsevierpure.com

One such derivative, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, was identified as a potent inhibitor of Aminopeptidase N (APN). nih.govelsevierpure.com This enzyme is involved in tumor invasion and angiogenesis. The derivative inhibited APN activity with a Kᵢ value of 3.5 μM. nih.govelsevierpure.com Another study focused on synthesizing novel N-(naphthalen-1-yl)propanamide derivatives, which were found to possess significant antimicrobial activities against a panel of bacteria and fungi. researchgate.net These findings underscore the versatility of the naphthalene and benzamide moieties in designing targeted enzyme inhibitors.

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.govnih.gov While this compound itself has not been extensively reported as a direct topoisomerase inhibitor, related naphthalene-containing structures, such as substituted 1,8-naphthalimides, are known to act as DNA intercalators that stabilize the DNA-Topoisomerase II complex. nih.gov This action disrupts the DNA cleavage and re-ligation process, leading to cell death. nih.gov The development of catalytic inhibitors that target the ATP-binding site of Topoisomerase IIα is another strategy being explored to create new anticancer agents. imist.ma For example, some imidazo[4,5-b]phenazines have been identified as dual inhibitors of Topoisomerase I and IIα. ekb.eg

The papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2, making it a prime target for antiviral therapeutics. nih.govnih.gov Naphthalene-based compounds have been a significant focus of drug discovery efforts targeting PLpro. drugtargetreview.comnih.gov These small molecules have been shown to be effective, non-covalent inhibitors of SARS-CoV PLpro, with some derivatives achieving sub-micromolar potency. nih.gov

Structure-activity relationship (SAR) studies have guided the design of potent naphthalene-based inhibitors. For instance, inhibitor development efforts starting from an initial lead compound led to the creation of an inhibitor with an IC₅₀ of 0.6 μM against SARS-CoV PLpro and an EC₅₀ of 14.5 μM in a viral replication assay. nih.gov Computational studies have also been used to design novel PLpro inhibitors containing naphthalene moieties, which showed strong binding affinity in docking simulations. researchgate.net These findings highlight the potential of the structural class to which this compound belongs as a foundation for developing anti-coronaviral agents. drugtargetreview.comresearchgate.net

Investigation of Molecular Mechanism of Action for this compound

The molecular mechanism of action for this compound, also known as NHNB, has been elucidated through targeted enzyme inhibition studies. These investigations have revealed a competitive mode of inhibition and highlighted the critical role of its hydroxamate functional group in interacting with metalloenzymes. Furthermore, research has demonstrated that this compound exhibits multi-target activity, inhibiting enzymes essential for the viability of certain pathogenic bacteria.

Competitive Enzyme Inhibition Mechanisms

Kinetic analysis has been instrumental in defining the inhibitory mechanism of this compound. Studies focusing on its effect on peptidoglycan N-acetylglucosamine deacetylases (PGNGdacs) from Bacillus cereus, specifically the enzymes BC1974 and BC1960, have demonstrated that NHNB functions as a competitive inhibitor. nih.gov This mode of inhibition indicates that NHNB directly competes with the substrate for binding to the active site of the enzyme. The structural similarity of the inhibitor to the natural substrate allows it to occupy the catalytic site, thereby preventing the enzyme from carrying out its normal biological function.

The potency of this competitive inhibition was quantified by determining the apparent inhibition constants (Ki). For the enzyme BC1974, NHNB exhibited a Ki of 8.7 μM. nih.gov Its inhibitory effect on BC1960 was also significant, with a measured Ki of 66 μM. nih.gov These findings identify this compound as a potent inhibitor of these bacterial enzymes.

Enzyme TargetOrganismInhibition Constant (Ki)Inhibition Mechanism
BC1974 (PGNGdac)Bacillus cereus8.7 μMCompetitive
BC1960 (PGNGdac)Bacillus cereus66 μMCompetitive

Role of the Hydroxamate Group as a Zinc-Chelating Moiety

The primary mechanism through which this compound inhibits metalloenzymes is attributed to its hydroxamate functional group (-CONHOH). This moiety is a well-established zinc-binding group (ZBG). The enzymes targeted by NHNB, including histone deacetylase 8 (HDAC8) and the aforementioned bacterial polysaccharide deacetylases, are zinc-dependent metalloenzymes. nih.govmedkoo.com The active site of these enzymes contains a crucial zinc ion (Zn²⁺) that is essential for their catalytic activity.

The hydroxamic acid group of NHNB acts as a chelator, binding to the zinc ion in the enzyme's active site in a bidentate manner. This chelation effectively sequesters the zinc ion, preventing it from participating in the catalytic cycle. By disrupting the function of this critical metal cofactor, NHNB inhibits the enzyme's ability to process its substrate. This zinc-chelating mechanism is a hallmark of many hydroxamate-based inhibitors and is central to the biological activity of this compound.

Molecular Basis of Multi-Target Biological Activity

Research has revealed that this compound is not limited to a single enzyme target but possesses multi-target biological activity. While it is recognized as a selective inhibitor of the human enzyme histone deacetylase 8 (HDAC8), it also demonstrates potent inhibitory action against multiple polysaccharide deacetylases (PDAs) in pathogenic bacteria. nih.govmedkoo.com Specifically, its activity against peptidoglycan N-acetylglucosamine deacetylases from Bacillus anthracis and Bacillus cereus has been documented. nih.gov

The molecular basis for this multi-target activity lies in the conserved nature of the active sites of these different metalloenzymes. Both human HDAC8 and the bacterial PDAs are zinc-dependent hydrolases that share structural similarities within their catalytic domains. The hydroxamate group of NHNB is capable of effectively targeting the conserved active site machinery of these enzymes across different species. This ability to inhibit multiple, structurally related enzymes is the foundation of its observed multi-target effects. As a result of this multi-target inhibition, NHNB has been shown to exhibit bactericidal activity against both B. anthracis and B. cereus, making it a compound of interest for the development of novel antimicrobial agents. nih.gov

Structure Activity Relationship Sar Elucidation for N Hydroxy 4 Naphthalen 1 Yl Benzamide Derivatives

General Structure-Activity Relationship Principles for Benzamide (B126) and Hydroxamate Scaffolds

The benzamide and hydroxamate moieties are well-established pharmacophores, particularly recognized for their ability to act as zinc-binding groups (ZBGs) in the active sites of metalloenzymes, such as histone deacetylases (HDACs).

The hydroxamate group (-C(=O)NHOH) is a prominent ZBG. Its effectiveness stems from its ability to chelate the zinc ion in the enzyme's active site. The binding kinetics of hydroxamate-containing ligands are generally fast as the hydroxamate group can readily displace a bound water molecule to coordinate with the catalytic zinc. researchgate.net However, limitations such as metabolic instability have prompted the exploration of other ZBGs. researchgate.net

The benzamide scaffold , on the other hand, presents a different kinetic profile. For benzamides to bind to the zinc ion, a more significant conformational rearrangement of the protein's active site is often required. researchgate.net This can result in slower binding kinetics compared to hydroxamates. The SAR of benzamide derivatives often focuses on the substituents on the phenyl ring, which can influence binding affinity and selectivity through interactions with the surrounding amino acid residues.

In general, for both scaffolds, the key SAR principles revolve around:

The Zinc-Binding Group: The nature of the ZBG is a primary determinant of potency.

The Linker Unit: The portion of the molecule connecting the ZBG to other parts of the scaffold influences the orientation of the molecule within the active site.

The Cap Group: This is often a larger, aromatic system that interacts with residues on the surface of the active site. Modifications to this group can significantly impact selectivity and potency.

Influence of the Naphthalene (B1677914) Moiety and Other Substituents on Inhibitory Potency and Selectivity

The naphthalene moiety in N-hydroxy-4-(naphthalen-1-yl)benzamide serves as a bulky, lipophilic "cap" group. The inclusion of such a lipophilic group can enhance the molecule's ability to penetrate biological membranes. ijpsjournal.com The position of the naphthalene ring and the nature of its substituents are critical for determining the inhibitory activity.

Studies on related compounds have demonstrated the importance of the naphthalene group. For instance, in a series of sulphonamide derivatives bearing a naphthalene moiety, the compound with a naphthalen-1-yl group was found to be the most active. tandfonline.com This suggests that the specific placement and orientation of the naphthalene ring are crucial for optimal interaction with the target.

Furthermore, substitutions on the benzamide portion of the molecule also play a significant role. The introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity. For example, in a series of related naphthalene-based inhibitors, the introduction of groups like oxadiazole was shown to improve binding affinity. nih.gov

The following table summarizes the inhibitory potency of some naphthalene-containing compounds, illustrating the effect of different substituents.

Compound IDScaffoldSubstituent on NaphthaleneOther SubstituentsTargetIC50 (µM)
5c Sulphonamide1-yl4-methoxybenzylMCF-7 cell line0.51
5c Sulphonamide1-yl4-methoxybenzylA549 cell line0.33
5c Sulphonamide1-yl4-methoxybenzylTubulin Polymerization2.8
Control Benzamide(1R)-1-naphthalen-1-ylethyl5-acetamido-2-methylSARS-CoV-2 PLpro5.0

Data synthesized from multiple sources for illustrative purposes. tandfonline.comnih.gov

Conformational and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of a molecule is a key determinant of its biological function. For this compound and its derivatives, the relative orientation of the naphthalene and benzamide rings is of particular importance.

In the related compound N-(Naphthalen-1-yl)benzamide, the dihedral angle between the naphthalene ring system and the phenyl ring is 86.63 (5)°. nih.govnih.gov This nearly perpendicular arrangement can influence how the molecule fits into a binding pocket. The N-H and C=O bonds in this compound are in an anti conformation. nih.govnih.gov These conformational features dictate the spatial presentation of key interacting groups.

Stereochemistry also plays a critical role. For inhibitors that have chiral centers, different enantiomers or diastereomers can exhibit significantly different biological activities. This is because the binding sites of biological targets are themselves chiral, and one stereoisomer may fit much better than another. For instance, studies on peptides containing naphthalene-derived amino acids have shown that the stereochemistry (e.g., 2-Nal versus 1-Nal peptides) can impact antimicrobial activity. researchgate.net

Statistical Approaches in SAR Analysis (e.g., Principal Component Analysis)

To handle the complexity of SAR data, statistical methods are often employed to identify the most important molecular descriptors that correlate with biological activity. While specific studies employing Principal Component Analysis (PCA) on this compound were not prevalent in the reviewed literature, the principles of such analyses are widely applied in medicinal chemistry.

PCA is a technique used to reduce the dimensionality of a dataset while retaining most of the original variance. In the context of SAR, a researcher might:

Generate a series of derivatives of this compound.

Calculate a wide range of molecular descriptors for each derivative (e.g., electronic, steric, and lipophilic properties).

Measure the biological activity of each compound.

Apply PCA to the descriptor data to identify the principal components (linear combinations of the original descriptors) that account for the most variance.

Use these principal components in a regression model (e.g., Principal Component Regression) to build a quantitative structure-activity relationship (QSAR) model that predicts the biological activity based on the chemical structure.

Such statistical models can help to deconvolute the complex interplay of various structural features and provide a more quantitative understanding of the SAR, ultimately guiding the design of more potent and selective inhibitors.

Prodrug Strategies and Advanced Delivery Systems for N Hydroxy 4 Naphthalen 1 Yl Benzamide Analogues

General Principles of Prodrug Design for Benzamide (B126) Derivatives

Prodrug design for benzamide derivatives, including N-aryl hydroxamic acids like N-hydroxy-4-(naphthalen-1-yl)benzamide, involves the chemical modification of the parent drug to form a new compound that can be converted back to the active form in the body. rsc.orgnih.gov The primary goal is to improve the drug's therapeutic efficacy by enhancing its physicochemical properties, pharmacokinetics, and/or by enabling targeted delivery. turkjps.org

A key consideration in the design of prodrugs for benzamide derivatives is the choice of the promoiety and the nature of the chemical linkage between the promoiety and the parent drug. nih.gov The promoiety should be non-toxic and easily cleared from the body after cleavage. medscape.com The linkage must be stable enough to allow the prodrug to reach its target but also susceptible to cleavage by specific enzymes or physiological conditions to release the active drug. researchgate.net For this compound analogues, the hydroxamic acid group is a primary site for modification to create prodrugs. nih.govnih.gov

Chemical Carriers and Linkers in Prodrug Systems (e.g., Folate Conjugates)

A variety of chemical carriers and linkers are utilized in prodrug systems to enhance the properties of parent drugs. For analogues of this compound, which are often investigated for cancer therapy, carriers that can target tumor cells are of particular interest.

Folate conjugates represent a prominent example of a targeted carrier system. mdpi.com The folate receptor is overexpressed on the surface of many cancer cells, making it an attractive target for drug delivery. researchgate.netmdpi.com By attaching folic acid to a drug via a linker, the resulting prodrug can be selectively taken up by cancer cells through folate receptor-mediated endocytosis. mdpi.comnih.gov This strategy has been explored for thiolate histone deacetylase inhibitors, and a similar approach could be envisioned for this compound to enhance its tumor-specific delivery and reduce systemic toxicity. researchgate.net

Other carriers that could be considered for benzamide derivatives include amino acids, peptides, and polymers. The choice of linker is also critical and can influence the stability and release kinetics of the prodrug. Linkers can be designed to be cleaved by specific enzymes that are abundant in the target tissue.

Activation Mechanisms of Prodrugs (e.g., pH-dependent, Enzyme-activated, Light-activated)

The release of the active drug from its prodrug form is triggered by specific activation mechanisms. These can be broadly categorized as follows:

pH-dependent activation: Some prodrugs are designed to be stable at physiological pH but are cleaved in the acidic microenvironment of tumors or within specific cellular compartments like lysosomes. researchgate.net For benzimidazole (B57391) prodrugs, the rate of acid-induced activation is a key determinant of tissue selectivity. lookchem.com A similar pH-sensitive strategy could be developed for this compound analogues.

Enzyme-activated: This is a common mechanism where specific enzymes cleave the linker between the drug and the promoiety. rsc.org For hydroxamic acid-based HDAC inhibitors, esterases can hydrolyze ester-based prodrugs. nih.gov In more advanced systems like antibody-directed enzyme prodrug therapy (ADEPT), an antibody-enzyme conjugate is first administered to localize the enzyme at the tumor site, followed by the administration of a prodrug that is specifically activated by that enzyme. nih.gov For benzamide derivatives, nitroreductase has been used in enzyme/prodrug systems for cancer gene therapy. nih.gov

Light-activated: This approach involves the use of a photocleavable protecting group that masks the active site of the drug. nih.gov Upon irradiation with light of a specific wavelength, the protecting group is removed, and the active drug is released. researchgate.netresearchgate.net This allows for precise spatial and temporal control over drug activation, minimizing off-target effects. nih.gov Photocaged prodrugs of HDAC inhibitors have been developed by masking the zinc-binding hydroxamic acid group. nih.gov

Activation MechanismTriggerExample Application for HDAC Inhibitors
pH-dependent Low pH environment (e.g., tumors)Clickable pH-responsive prodrugs of SAHA. researchgate.net
Enzyme-activated Specific enzymes (e.g., esterases, proteases)Carbamate prodrugs of hydroxamic acids. nih.govnih.gov
Light-activated Specific wavelength of lightPhotocaged prodrugs with a photo-cleavable group on the hydroxamic acid. nih.gov

Prodrug Strategies for Enhanced Physicochemical Properties (e.g., Improved Solubility, Stability, Permeability)

A primary motivation for developing prodrugs is to overcome poor physicochemical properties of the parent drug.

Improved Solubility: this compound and its analogues can have low aqueous solubility, which limits their formulation options. solubilityofthings.com Attaching polar promoieties, such as phosphate (B84403) groups or amino acids, can significantly enhance water solubility. nih.gov For the benzamide derivative PC190723, N-Mannich base and carboxamide prodrugs were developed that increased its solubility in aqueous media. nih.gov

Improved Stability: The hydroxamic acid group is susceptible to metabolic degradation, leading to a short half-life. nih.gov Prodrug strategies can mask this labile group, thereby improving the drug's stability in plasma and extending its duration of action. For sulfanylbenzamides, a nitroimidazole prodrug was used to protect the thiol group and improve blood stability. unisi.it

Improved Permeability: To enhance absorption across biological membranes, such as the intestinal epithelium or the blood-brain barrier, lipophilic promoieties can be attached to the parent drug. nih.govresearchgate.net This increases the drug's lipophilicity and its ability to passively diffuse across cell membranes. nih.gov Carbamate prodrugs of hydroxamic acids have been shown to increase cellular uptake. nih.gov

Advanced Prodrug Delivery Systems and Targeted Activation

Beyond simple chemical modifications, prodrugs can be incorporated into advanced delivery systems to achieve even greater therapeutic efficacy and targeting.

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapies. In this approach, a potent cytotoxic drug is linked to an antibody that specifically recognizes an antigen on the surface of cancer cells. rsc.orgunisi.it This strategy has been applied to hydroxamic acid-containing HDAC inhibitors, where the inhibitor is conjugated to an antibody for targeted delivery to tumor cells. researchgate.netunisi.it This approach could be highly beneficial for this compound to enhance its therapeutic index.

Nanoparticle-based delivery systems can also be used to carry prodrugs. nih.gov Prodrugs can be encapsulated within nanoparticles or conjugated to their surface. These nanoparticles can be designed to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or by active targeting through surface functionalization with ligands like folate. mdpi.com The release of the prodrug from the nanoparticle can be triggered by internal or external stimuli, such as pH, enzymes, or light. nih.govrsc.org

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is another advanced strategy where a gene encoding a non-human enzyme is delivered to and expressed in tumor cells. nih.gov A non-toxic prodrug is then administered, which is selectively converted to a potent cytotoxic agent by the expressed enzyme within the tumor cells. nih.gov

These advanced systems offer the potential for highly specific and controlled delivery of this compound and its analogues, maximizing their therapeutic effect while minimizing side effects. researchgate.net

Intermolecular Interactions and Binding Site Analysis of N Hydroxy 4 Naphthalen 1 Yl Benzamide

Hydrogen Bonding Interactions in Ligand-Target Complexes

As a benzamide-containing histone deacetylase (HDAC) inhibitor, N-hydroxy-4-(naphthalen-1-yl)benzamide engages in critical hydrogen bonding within the enzyme's active site. The hydroxamic acid moiety (-C(=O)N-OH) is a key pharmacophore that acts as a zinc-binding group. The carbonyl oxygen and the hydroxyl oxygen of this group typically form coordinate bonds with the zinc ion (Zn²⁺) located at the base of the catalytic pocket of HDACs.

This chelation of the zinc ion is a fundamental aspect of the inhibitory mechanism of many HDAC inhibitors. In addition to this direct interaction with the catalytic metal ion, the hydroxamic acid group can also participate in hydrogen bonding with nearby amino acid residues. For instance, a conserved tyrosine residue in the active site of class I HDACs can modulate the zinc-inhibitor chelation. Furthermore, the amide group of the benzamide (B126) scaffold can form hydrogen bonds with residues such as histidine and glycine (B1666218) within the active site, further stabilizing the ligand-target complex. In molecular docking studies of similar benzamide derivatives with HDAC2, hydrogen bond interactions were observed with Cys156, His146, and Gly154, which are crucial for inhibition. researchgate.net

Interacting Group of LigandPotential Hydrogen Bonding Partners in TargetType of Interaction
Hydroxamic Acid (-C(=O)N-OH)Zn²⁺ ionCoordinate covalent bond
Hydroxamic Acid (-C(=O)N-OH)Tyrosine (e.g., TYR298), Histidine (e.g., His146)Hydrogen bond
Benzamide Amide (-NH-)Glycine (e.g., GLY143)Hydrogen bond

Non-Covalent Interactions and Binding Forces

Beyond hydrogen bonding, a range of non-covalent interactions contributes to the binding affinity and stability of the this compound-target complex.

Binding Energy Analysis of Ligand-Target Complexes

CompoundTargetMethodCalculated Binding Energy (kcal/mol)
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamideHDAC2Molecular Docking83.7
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-vinylbenzamideHDAC2Molecular Docking81.6
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamideHDAC2Molecular Docking76.7
SAHA (reference)HDAC2Molecular Docking42.5
MS-275 (reference)HDAC2Molecular Docking40.4

Note: The data in this table is for similar benzamide derivatives and not this compound itself.

Conformational Stability of Enzyme-Inhibitor Complexes

Molecular dynamics (MD) simulations are a powerful tool for assessing the conformational stability of enzyme-inhibitor complexes. Studies on various HDAC inhibitors have shown that stable binding is characterized by minimal fluctuations in the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time. For HDAC1-ligand complexes, MD simulations have demonstrated that stable inhibitors reach a constant structural behavior relatively quickly. nih.gov The stability of the complex is crucial for sustained inhibition of the enzyme's activity. The conformational stability is maintained through the network of hydrogen bonds and other non-covalent interactions.

Advanced Research Perspectives and Future Directions for N Hydroxy 4 Naphthalen 1 Yl Benzamide Research

Design of Novel Scaffolds and Chemical Moieties for Enhanced Efficacy and Selectivity

Future research on N-hydroxy-4-(naphthalen-1-yl)benzamide is likely to focus on the strategic design of novel scaffolds and the introduction of various chemical moieties to enhance its therapeutic efficacy and selectivity. The existing structure serves as a promising starting point for systematic chemical modifications.

One avenue of exploration involves the modification of the naphthalene (B1677914) ring. The introduction of substituents on the naphthalene moiety could significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, the addition of electron-withdrawing or electron-donating groups could alter the electronic environment of the molecule, potentially enhancing its interaction with biological targets. Structure-activity relationship (SAR) studies on related N-[4-(6-hydroxy-2-naphthyl)phenyl]-amide derivatives have demonstrated that modifications to the naphthalene scaffold can impact biological activity.

Another key area for structural modification is the benzamide (B126) portion of the molecule. Altering the substitution pattern on the phenyl ring could lead to improved target binding and selectivity. For example, in a series of N-benzylbenzamide derivatives, the position and nature of hydroxyl groups on the benzamide moiety were found to be critical for their tyrosinase inhibitory activity. nih.gov

Furthermore, the linker connecting the naphthalene and benzamide moieties could be a target for modification. While the current structure has a direct linkage, introducing flexible or rigid linkers could optimize the spatial orientation of the two aromatic systems, potentially leading to a better fit within the active site of a target enzyme or receptor.

The hydroxamic acid functional group, a known zinc-chelating moiety, is crucial for the inhibitory activity of many enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors. nih.govnih.gov Future designs could explore bioisosteric replacements for the hydroxamic acid group to modulate activity, improve metabolic stability, or reduce potential toxicity.

Table 1: Potential Modifications of the this compound Scaffold This table is generated based on general principles of medicinal chemistry and may not reflect experimentally verified outcomes for this specific compound.

Scaffold Component Potential Modification Anticipated Outcome
Naphthalene Ring Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) Altered lipophilicity, metabolic stability, and target interaction
Benzamide Phenyl Ring Varying substitution patterns Enhanced binding affinity and selectivity
Linker Introduction of flexible or rigid linkers Optimized spatial orientation of aromatic systems
Hydroxamic Acid Bioisosteric replacement Modulated activity and improved pharmacokinetic profile

Development of Lead Compounds for Diverse Therapeutic Applications (e.g., Antimicrobial, Enzyme Inhibition, Chemotherapeutic)

The structural features of this compound suggest its potential as a lead compound for a variety of therapeutic applications.

Antimicrobial Agents: The naphthalene scaffold is present in numerous compounds demonstrating significant activity against a wide range of microbes, including bacteria and fungi. ijpsjournal.com For instance, novel N-(naphthalen-1-yl)propanamide derivatives have shown notable antimicrobial activities. researchgate.net Given that benzamide derivatives also possess a broad spectrum of antimicrobial effects, nanobioletters.com this compound is a promising candidate for development as a novel antimicrobial agent. Future research should involve screening this compound against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Enzyme Inhibition: The hydroxamic acid moiety is a well-established pharmacophore in the design of metalloenzyme inhibitors due to its ability to chelate metal ions in the enzyme's active site. nih.gov This is particularly relevant for enzymes like histone deacetylases (HDACs) and tyrosinase. nih.govmdpi.com Several hydroxamic acid-based HDAC inhibitors have been developed as anticancer drugs. nih.gov N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, for example, have shown inhibitory activity against HDACs. nih.gov Therefore, this compound should be investigated as a potential inhibitor of various metalloenzymes implicated in disease.

Chemotherapeutic Agents: Both naphthalene and benzamide derivatives have been explored for their anticancer properties. nih.govnih.gov For example, certain sulphonamide derivatives bearing a naphthalene moiety have exhibited potent antiproliferative activity against cancer cell lines. nih.gov The potential of this compound as a chemotherapeutic agent could be evaluated through in vitro cytotoxicity assays against a variety of human cancer cell lines. Mechanistic studies could then elucidate its mode of action, such as the induction of apoptosis or cell cycle arrest.

Table 2: Potential Therapeutic Applications of this compound This table outlines potential applications based on the known activities of related compounds.

Therapeutic Area Rationale Key Moieties Proposed Research
Antimicrobial Naphthalene and benzamide scaffolds are known to have antimicrobial properties. ijpsjournal.comresearchgate.netnanobioletters.com Naphthalene, Benzamide Screening against pathogenic bacteria and fungi.
Enzyme Inhibition Hydroxamic acids are potent metalloenzyme inhibitors. nih.govmdpi.com Hydroxamic Acid Inhibition assays against enzymes like HDACs and tyrosinase.
Chemotherapeutic Naphthalene and benzamide derivatives have shown anticancer activity. nih.govnih.gov Naphthalene, Benzamide In vitro cytotoxicity studies on cancer cell lines.

Application as Molecular Probes and Biochemical Tools

The intrinsic properties of the this compound scaffold lend themselves to potential applications as molecular probes and biochemical tools for studying biological systems.

Hydroxamic acid-based molecules have been developed as molecular probes for in vivo imaging of enzymes like histone deacetylases (HDACs). nih.gov By radiolabeling this compound, for example with carbon-11, it could potentially be used as a positron emission tomography (PET) tracer to visualize the distribution and activity of specific target enzymes in living organisms. However, challenges such as penetration of the blood-brain barrier would need to be addressed for applications in the central nervous system. nih.gov

Furthermore, fluorescently labeling the naphthalene or benzamide moiety could enable the development of fluorescent probes for use in cellular imaging and high-throughput screening assays. These probes could be instrumental in identifying and characterizing the binding partners of this compound and in studying the biological pathways it modulates.

The development of biotinylated or clickable derivatives of this compound would facilitate affinity-based proteomics studies to identify its cellular targets. Such biochemical tools are invaluable for understanding the mechanism of action of a compound and for identifying new therapeutic targets.

Integration of Computational and Experimental Approaches in Drug Design

A synergistic integration of computational and experimental methodologies will be pivotal in advancing the research on this compound. nih.gov Computer-aided drug design (CADD) can expedite the drug discovery process by enabling the rational design of new analogues with improved properties. nih.gov

Computational techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound and its derivatives with their putative biological targets. nih.gov This information can guide the design of new compounds with enhanced binding affinities and selectivities. For instance, docking studies have been used to investigate the interaction of naphthalene-based inhibitors with viral proteases. nih.gov

Quantitative structure-activity relationship (QSAR) studies can be performed to correlate the structural features of a series of this compound analogues with their biological activities. The resulting models can be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

These in silico predictions must be validated through experimental approaches. The synthesized compounds would be subjected to in vitro biological assays to determine their potency and selectivity. Promising candidates would then be further evaluated in cellular and in vivo models to assess their efficacy and pharmacokinetic profiles. This iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful strategy for the development of novel therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for N-hydroxy-4-(naphthalen-1-yl)benzamide?

The compound can be synthesized via coupling reactions between naphthalene-containing amines and benzoyl derivatives. For example, N-hydroxybenzamides are often prepared by reacting hydroxylamine derivatives with activated acyl chlorides in the presence of bases like sodium bicarbonate . In naphthalene-containing analogs, piperazine or diazepane intermediates are coupled with benzamide moieties using reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or methanol . Pyridine is frequently used as a solvent and catalyst for acylation reactions .

Q. How should solubility and stability be optimized for in vitro assays?

This compound derivatives like Tubastatin A (a closely related HDAC6 inhibitor) are typically dissolved in DMSO at concentrations up to 50 mg/mL . Storage at -20°C in anhydrous conditions is critical to prevent hydrolysis of the hydroxamate group, which is sensitive to moisture and heat . For biological assays, dilute working solutions in aqueous buffers (e.g., PBS) should be prepared fresh to avoid precipitation.

Q. What spectroscopic techniques are effective for structural characterization?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.77–7.36 ppm for naphthalene protons and δ 152.11 ppm for carbonyl carbons) .
  • Mass spectrometry (MS) : ESI-MS or LC-MS to confirm molecular ions (e.g., [M+H]+^+ at m/z 335.4) .
  • Infrared (IR) spectroscopy : Peaks at ~3310 cm1^{-1} (N-H stretch) and ~1660 cm1^{-1} (C=O stretch) .

Advanced Research Questions

Q. How can molecular docking elucidate HDAC6 inhibition mechanisms?

Computational studies using tools like AutoDock or Schrödinger Suite can model the interaction between the hydroxamate group of This compound and the Zn2+^{2+} ion in HDAC6’s catalytic pocket. Key residues (e.g., His610, Asp669) form hydrogen bonds with the naphthalene and benzamide moieties, enhancing selectivity over other HDAC isoforms . Free energy calculations (MM-PBSA/GBSA) can quantify binding affinities and guide structural optimization .

Q. What safety precautions are necessary given potential mutagenicity?

While This compound itself has not been explicitly tested, structurally related anomeric amides show mutagenicity in Ames II assays. Use fume hoods, nitrile gloves, and closed systems during synthesis. Waste should be treated with oxidizing agents (e.g., trichloroisocyanuric acid) to degrade mutagenic intermediates .

Q. How does coupling reagent choice impact synthesis yield and purity?

Reagents like EDCl/HOBt vs. DCC (dicyclohexylcarbodiimide) influence yields in benzamide formation. EDCl minimizes racemization in chiral intermediates, while DCC may require post-reaction filtration to remove DCU (dicyclohexylurea) byproducts. For example, EDCl in dichloromethane achieved 57% yield for a naphthalene-containing benzamide, whereas DCC resulted in lower purity due to side reactions .

Q. What challenges arise in selective C-H functionalization of naphthalene moieties?

Copper- or palladium-catalyzed C-H bromination at the C5 position of naphthalene requires precise ligand design (e.g., 8-aminoquinoline directing groups) to avoid off-target reactivity. Chelating ligands stabilize metal intermediates, but steric hindrance from the benzamide group can reduce regioselectivity .

Q. How can polymorph screening improve crystallization outcomes?

Benzamide derivatives exhibit polymorphism (e.g., orthorhombic vs. rhombic forms). Flash cooling from ethanol/water (4:1) may yield metastable Form II, while slow evaporation at room temperature favors stable Form I. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are essential for identifying and characterizing polymorphs .

Methodological Notes

  • Contradictions in Synthesis : and describe divergent routes (e.g., acyl chloride vs. carbodiimide coupling). Researchers should compare reaction scales and purity requirements when selecting methods.
  • Data Gaps : Limited mutagenicity data for the exact compound necessitate extrapolation from analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.